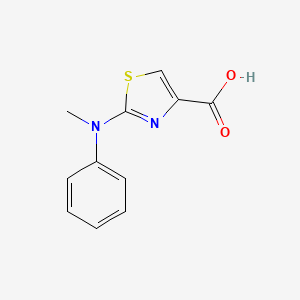

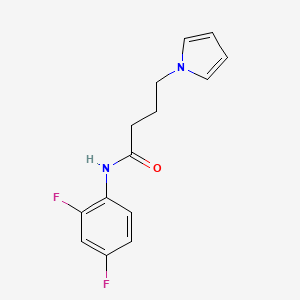

![molecular formula C20H14ClFN4O3S2 B2793477 N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2793477.png)

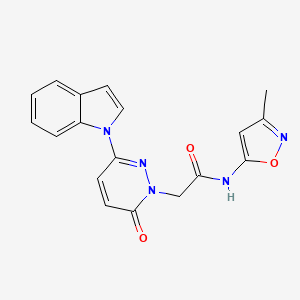

N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide” is a chemical compound with the molecular formula C20H14ClFN4O3S2 . It has an average mass of 476.932 Da .

Physical and Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm3 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available sources .Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

This compound has shown potent and efficacious inhibition of PI3Kα and mTOR in vitro and in vivo, indicating its potential in cancer therapy. Attempts to improve metabolic stability by modifying the benzothiazole ring resulted in analogues with similar potency and efficacy, highlighting its role in cancer research and treatment development (Stec et al., 2011).

Cytotoxic Activity

Sulfonamide derivatives, including those related to the compound , have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines. These studies offer insights into the structure-activity relationship and potential therapeutic applications of such compounds in oncology (Ghorab et al., 2015).

Antimalarial and COVID-19 Drug Research

Research into the reactivity and potential antimalarial activity of sulfonamide derivatives has been extended to include their application in COVID-19 drug development. This involves computational calculations and molecular docking studies to explore their efficacy, highlighting a multifaceted approach to drug discovery (Fahim & Ismael, 2021).

Antimicrobial and Antifungal Activities

The synthesis of new pyridine derivatives has been explored for their antibacterial and antifungal activities, demonstrating the compound's potential in addressing microbial resistance and developing new antimicrobial agents (Patel & Agravat, 2007).

Photovoltaic Efficiency Modeling and Ligand-Protein Interactions

Studies have also focused on the synthesis and characterization of benzothiazolinone acetamide analogs for their photochemical, thermochemical modeling, and potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking has been used to understand the binding interactions of these compounds with biological targets, underscoring their versatility beyond pharmaceutical applications (Mary et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of this compound is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) . These are key enzymes in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, growth, and proliferation.

Mode of Action

The compound acts as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo . By binding to these enzymes, it prevents their activity, thereby inhibiting the downstream signaling in the PI3K/AKT/mTOR pathway.

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a critical cell signaling pathway involved in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. Inhibition of this pathway by the compound can lead to cell cycle arrest and apoptosis , thereby inhibiting the growth of cancer cells .

Pharmacokinetics

It has been found to undergodeacetylation on the 2-amino substituent of the benzothiazole in hepatocyte and in vivo metabolism studies . This could potentially affect its bioavailability and efficacy.

Result of Action

The inhibition of the PI3K/AKT/mTOR pathway by the compound results in decreased activity of CDKL2 protein . This can lead to cell cycle arrest and induction of apoptosis , thereby inhibiting the growth of cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. It is generally stored at room temperature in a dry environment .

Eigenschaften

IUPAC Name |

N-[6-[6-chloro-5-[(4-fluorophenyl)sulfonylamino]pyridin-3-yl]-1,3-benzothiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClFN4O3S2/c1-11(27)24-20-25-16-7-2-12(9-18(16)30-20)13-8-17(19(21)23-10-13)26-31(28,29)15-5-3-14(22)4-6-15/h2-10,26H,1H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBMCLDVRUGXOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=C(C=C2)C3=CC(=C(N=C3)Cl)NS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClFN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B2793394.png)

![N-[(furan-2-yl)methyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2793395.png)

![N-(2-(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide](/img/structure/B2793400.png)

![3-{2-[(4-chlorophenyl)methoxy]phenyl}-1-[(3,4-dichlorophenyl)methyl]-1H-pyrazole](/img/structure/B2793406.png)

![3-[(2,5-dimethylphenyl)methyl]-8-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2793407.png)